molecular formula C18H36O B102807 7-Octadecanone CAS No. 18277-00-4

7-Octadecanone

Cat. No. B102807
CAS RN: 18277-00-4
M. Wt: 268.5 g/mol
InChI Key: HHQOJAVJSCPMAC-UHFFFAOYSA-N
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Description

7-Octadecanone, also known as Octadecan-7-one, is a chemical compound with the molecular formula C18H36O . It has an average mass of 268.478 Da and a monoisotopic mass of 268.276611 Da .


Synthesis Analysis

7-Octadecanone can be synthesized through various methods. One such method involves the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120° for 2 hours . Another method involves the reaction of stearoyl chloride with phenol in the presence of aluminium chloride .


Molecular Structure Analysis

The molecular structure of 7-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The structure can be represented as CH3(CH2)16CO .


Physical And Chemical Properties Analysis

7-Octadecanone has a molecular weight of 268.48 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index are estimated to be 0.8453, 51.5°C, 336.64°C, and 1.4494 respectively .

Scientific Research Applications

Anti-Inflammatory Properties

The hexane partition from the root extract of the Jatropha curcas plant, containing octadecanoic acid, has demonstrated significant anti-inflammatory activity. However, it also exhibited cytotoxicity towards macrophage cells at certain concentrations. Further fractionation and analysis revealed that compounds like hexadecanoic acid methyl ester, octadecanoic acid methyl ester, and octadecanoic acid could be responsible for this anti-inflammatory action (Othman et al., 2015).

Octadecanoid Signaling in Plant Defense

The octadecanoid pathway, involving components like 12-oxo-phytodieonic acid (OPDA) and jasmonic acid (JA), plays a crucial role in the self-defense response of plants. For instance, in rice, this pathway was found to be responsive to external stimuli like wounding and fungal elicitors, indicating its significance in plant defense mechanisms (Rakwal et al., 2002).

Enzymatic Functions in Plant Defense

Octadecanoids, including jasmonic acid and related compounds, are integral to plant defense against various stressors such as microbial pathogens, herbivores, and UV light damage. This includes the identification and characterization of enzymes responsible for octadecanoid biosynthesis and the regulatory mechanisms involved in this biosynthetic pathway (Schaller, 2001).

Role in Chemical Communication and Defense in Insects

In the Lyclene dharma dharma moth, compounds like 6-methyl-2-octadecanone and 14-methyl-2-octadecanone play a crucial role in chemical communication as sex pheromone components. The specificity of these compounds in attracting male moths underscores their importance in the mating behavior of these insects (Adachi et al., 2010).

Production of 1-Octadecanol from Octadecanoic Acid

1-Octadecanol, with applications ranging from lubricants to perfumes, can be produced from octadecanoic acid through hydrogenation. Research on the conversion process, including the modeling of reactions and the optimization of conditions for maximum productivity, contributes to the industrial applications of these compounds (Potts et al., 2014).

properties

IUPAC Name

octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOJAVJSCPMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336803
Record name 7-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octadecanone

CAS RN

18277-00-4
Record name 7-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
B Damjanovic-Vratnica, S Perović… - … Publisher: New Chemical …, 2016 - ins.pulawy.pl
Supercritical carbon dioxide (SC-CO2) extraction of fennel seeds (Foeniculum vulgare Mill.) was carried out in this study to assess the effect of the process parameters–mean particle …
Number of citations: 2 ins.pulawy.pl
E Meller, U Green, Z Aizenshtat, Y Sasson - Fuel, 2014 - Elsevier
… Since the hydrogenation process cannot explain the formation of 7-heptadecanone and 7-octadecanone, a transfer hydrogenation reaction is suggested, as presented in Fig. 12. …
Number of citations: 82 www.sciencedirect.com
RE Sheads, M Beroza, EC Paszek - Journal of agricultural and …, 1975 - ACS Publications
… After 1 hr, 1.4 g (5 mmol) of a mixture of2-methyl-7-octadecanone and 2methyl-8-… Synthesis of 2-Methyl-7-octadecanone and 2-Methyl8-octadecanone (13). In accordance with the …
Number of citations: 13 pubs.acs.org
JMG Barbosa, NZ Pereira, LC David, CG de Oliveira… - Scientific reports, 2019 - nature.com
… In addition, 7-Octadecanone (VOM 134), a ketone of high molecular weight, was selected as a cancer biomarker in this biomatrix; however, this is the first time that this compound has …
Number of citations: 21 www.nature.com
AM de Medeiros, K de Sousa Castro… - RSC …, 2022 - pubs.rsc.org
Catalytic pyrolysis of vegetable oil is one of the potential routes to convert oil to drop-in biofuels, known as renewable hydrocarbons. In this paper, we explored catalytic pyrolysis of …
Number of citations: 7 pubs.rsc.org
YMA Yamada, Y Uozumi - Tetrahedron, 2007 - Elsevier
… The α-alkylation of 2-octanone (4a) with 1-octanol (5a) and 1-decanol (5b) proceeded regioselectively to afford 7-hexadecanone (6a) and 7-octadecanone (6b) in 83% and 84% yields, …
Number of citations: 92 www.sciencedirect.com
Y Uozumi, YMA Yamada - The Chemical Record, 2009 - Wiley Online Library
… The α-alkylation of 2-octanone with 1-decanol proceeded regioselectively to afford 7-octadecanone (Scheme 8,19b) in 84% yield. The reaction of the aliphatic ketones with benzyl …
Number of citations: 54 onlinelibrary.wiley.com
E Fos, N Suesa, L Borras, C Lobato… - Journal of medicinal …, 1995 - ACS Publications
A series of alkyl lysophospholipid (ALP) analogs of ET-I8-OCH3 (lO-octadecyl-2-O-methylroc-glycero-3-phosphocholine) containing modifications in the long Cl chain has been …
Number of citations: 6 pubs.acs.org
RT Cardé, CC Doane, J Granett, AS Hill… - Environmental …, 1977 - academic.oup.com
Traps hung on small trees of 3–8 cm diam and baited with racemic epoxides, hydrocarbons and other analogues related to racemic cis-7,8-epoxy-2-methyloctadecane (disparlure) …
Number of citations: 35 academic.oup.com
LS Moura, ML Corazza, L Cardozo-Filho… - Journal of Chemical & …, 2005 - ACS Publications
Phase equilibria data for the system formed by CO 2 (1) + fennel extract (2) were measured at pressures from (47.4 to 220.4) bar and temperatures of (303.0, 313.1, 323.1, and 333.0) K; …
Number of citations: 18 pubs.acs.org

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